

Spectral analysis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde and its isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Chloro-2-hydroxy-3-methoxybenzaldehyde
Cat. No.:	B1352192

[Get Quote](#)

A Comparative Spectroscopic Guide to **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** and Its Isomers for Researchers and Drug Development Professionals

This guide presents a comprehensive spectral analysis of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** and a comparative study with its structural isomers. The unique spectral fingerprints of these compounds, elucidated through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for their unambiguous identification in complex matrices—a vital step in pharmaceutical synthesis, quality control, and drug development. This document provides a compilation of available experimental data, detailed experimental protocols, and a logical workflow for isomer differentiation.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** and related isomers. Due to the limited availability of complete spectral data for the primary compound, data from closely related structural analogs are included to provide a comparative framework and predict spectral characteristics.

Table 1: ^1H NMR Spectral Data (Chemical Shift δ in ppm)

Compound	Aldehyde Proton (s)	Aromatic Protons (m)	Methoxy Protons (s)	Hydroxyl Proton (s)	Solvent
5-Chloro-2-hydroxy-3-methoxybenzaldehyde	~9.8-10.0 (Predicted)	~7.0-7.5 (Predicted)	~3.9 (Predicted)	~11.0 (Predicted)	CDCl ₃
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)	9.92	7.18 (dd), 7.12 (dd), 6.97 (dd)	3.92	11.87	CDCl ₃
5-Chloro-2-hydroxybenzaldehyde	9.85	7.46-7.54 (m), 6.94- 7.01 (m)	-	11.01	CDCl ₃
3-Chloro-4-methoxybenzaldehyde	9.86	7.91 (d), 7.77 (dd), 7.07 (d)	3.99	-	CDCl ₃

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Compound	C=O	Aromatic Carbons	Methoxy Carbon	Solvent
5-Chloro-2-hydroxy-3-methoxybenzaldehyde	~190-195 (Predicted)	~110-160 (Predicted)	~56 (Predicted)	CDCl ₃
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)	196.6	152.1, 147.8, 124.7, 120.2, 119.0, 114.5	56.4	CDCl ₃
5-Chloro-2-hydroxybenzaldehyde	195.9	159.9, 135.9, 124.5, 123.3, 120.9, 119.7	-	CDCl ₃
3-Chloro-4-methoxybenzaldehyde	189.8	162.2, 131.2, 130.3, 128.2, 126.8, 111.7	56.5	CDCl ₃

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

Compound	O-H Stretch	C-H (aldehyde)	C=O Stretch	C-O Stretch	C-Cl Stretch
5-Chloro-2-hydroxy-3-methoxybenzaldehyde	~3200-3400 (broad)	~2850, ~2750	~1650-1670	~1250	~700-800
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)	3170 (broad)	2845, 2745	1655	1257	-
5-Chloro-2-hydroxybenzaldehyde	3050-3200 (broad)	2860, 2770	1660	1280	730
3-Chloro-4-methoxybenzaldehyde	-	2840, 2740	1685	1260	780

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
5-Chloro-2-hydroxy-3-methoxybenzaldehyde	186/188 (due to ³⁵ Cl/ ³⁷ Cl isotopes)	185/187, 157/159, 129
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)	152	151, 123, 95
5-Chloro-2-hydroxybenzaldehyde	156/158	155/157, 127, 99
3-Chloro-4-methoxybenzaldehyde	170/172	169/171, 141, 113

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the benzaldehyde derivative is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).[\[1\]](#)
- Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Standard proton spectra are acquired with a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.[\[1\]](#)
- ^{13}C NMR Acquisition: Proton-decoupled ^{13}C NMR spectra are acquired with a 45° or 90° pulse, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the low natural abundance of ^{13}C .
- Data Processing: The Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS. [\[1\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.[\[2\]](#)

- KBr Pellet Method:
 - Finely grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[\[2\]](#)[\[3\]](#)
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[2\]](#)[\[3\]](#)
 - The pellet is placed in the sample holder of the FTIR spectrometer for analysis.[\[2\]](#)

- ATR Method:

- A small amount of the powdered sample is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.[2]
- The spectrum is then recorded.

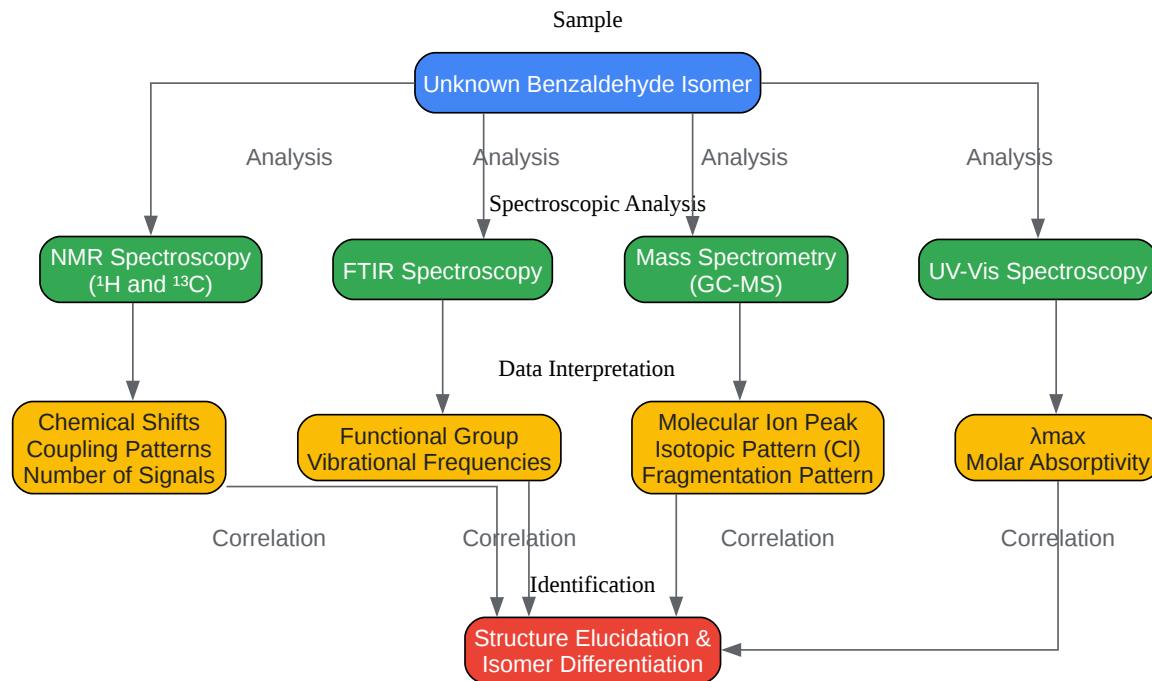
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. For complex matrices, derivatization (e.g., with PFBHA) may be necessary to improve volatility and chromatographic separation.[4]

- GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m) is typically used.[4]
- Inlet Temperature: 250°C.[4]
- Injection Volume: 1 μ L in splitless mode.[4]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
- Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

- MS Conditions:


- Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
- Mass Range: m/z 40-400.
- Data Acquisition: Full scan mode to obtain the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A blank solution containing only the solvent is also prepared.[\[5\]](#)
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The baseline is corrected using the blank solution. The absorbance spectrum of the sample is then recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λ_{max}) is determined.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectral analysis and identification of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** and its isomers.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis and identification of substituted benzaldehyde isomers.

Conclusion

The spectral analysis of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** and its isomers requires a multi-technique approach. While a complete experimental dataset for the primary compound is not readily available in the public domain, a comparative analysis with its structural analogs provides significant insights into its expected spectral characteristics. The distinct electronic effects of the chloro, hydroxyl, and methoxy substituents at various positions

on the benzene ring result in unique chemical shifts in NMR, characteristic vibrational frequencies in IR, specific fragmentation patterns in MS, and distinct absorption maxima in UV-Vis spectroscopy. By employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can effectively identify and differentiate these isomers, ensuring the quality and integrity of their chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectral analysis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde and its isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352192#spectral-analysis-of-5-chloro-2-hydroxy-3-methoxybenzaldehyde-and-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com